molecular formula C12H22N2O B12090167 N-Ethyl-N-(piperidin-4-yl)cyclobutanecarboxamide

N-Ethyl-N-(piperidin-4-yl)cyclobutanecarboxamide

Cat. No.: B12090167
M. Wt: 210.32 g/mol
InChI Key: RCPLHRHCRRCEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-(piperidin-4-yl)cyclobutanecarboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(piperidin-4-yl)cyclobutanecarboxamide typically involves the reaction of piperidine derivatives with cyclobutanecarboxylic acid derivatives. One common method includes the use of N-ethylpiperidine and cyclobutanecarboxylic acid chloride under basic conditions to form the desired amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(piperidin-4-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-N-(piperidin-4-yl)cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(piperidin-4-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, leading to modulation of biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride
  • N-[1-(piperidin-4-yl)ethyl]cyclobutanecarboxamide

Uniqueness

N-Ethyl-N-(piperidin-4-yl)cyclobutanecarboxamide is unique due to its specific structural features, including the ethyl group attached to the nitrogen atom and the cyclobutanecarboxamide moiety. These structural elements contribute to its distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N-ethyl-N-piperidin-4-ylcyclobutanecarboxamide

InChI

InChI=1S/C12H22N2O/c1-2-14(11-6-8-13-9-7-11)12(15)10-4-3-5-10/h10-11,13H,2-9H2,1H3

InChI Key

RCPLHRHCRRCEKU-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCNCC1)C(=O)C2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.